molecular formula C10H10ClNO B167243 4-Amino-1-naphthol hydrochloride CAS No. 5959-56-8

4-Amino-1-naphthol hydrochloride

Cat. No. B167243
CAS RN: 5959-56-8
M. Wt: 195.64 g/mol
InChI Key: FDBQTRARWCKEJY-UHFFFAOYSA-N
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Description

4-Amino-1-naphthol hydrochloride is a chemical compound used as an inhibitor of polymerization and as a chemical intermediate . It is also used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine and 4-aminoalkyl-1-naphthol derivatives .


Synthesis Analysis

4-Amino-1-naphthol hydrochloride can be synthesized from α-nitronaphthalene. The α-nitronaphthalene is reduced to the naphthyl hydroxylamine and rearranged in acetone . It is also used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine .


Molecular Structure Analysis

The molecular formula of 4-Amino-1-naphthol hydrochloride is H2NC10H6OH · HCl . It has a molecular weight of 195.65 . The SMILES string representation is Cl.Nc1ccc(O)c2ccccc12 .


Chemical Reactions Analysis

4-Amino-1-naphthol hydrochloride is used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine . It is also used in the synthesis of 4-aminoalkyl-1-naphthol derivatives .


Physical And Chemical Properties Analysis

4-Amino-1-naphthol hydrochloride appears as acicular crystals . It is soluble in water and methanol . It has a melting point of 273 °C . It must be kept dry during storage to avoid oxidation and discoloration .

Scientific Research Applications

Application 1: Synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine

  • Summary of Application : 4-Amino-1-naphthol hydrochloride is used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine . This compound is a derivative of s-triazine, a class of organic compounds that have potential applications in dyes, resins, and pharmaceuticals.

Application 2: Synthesis of 4-aminoalkyl-1-naphthol derivatives

  • Summary of Application : 4-Amino-1-naphthol hydrochloride is used in the synthesis of 4-aminoalkyl-1-naphthol derivatives . These derivatives could have potential applications in various fields, including medicinal chemistry and materials science.

Safety And Hazards

4-Amino-1-naphthol hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to use only under a chemical fume hood, wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

4-aminonaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBQTRARWCKEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60884207
Record name 1-Naphthalenol, 4-amino-, hydrochloride (1:1)
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Molecular Weight

195.64 g/mol
Source PubChem
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Physical Description

Gray powder; [Alfa Aesar MSDS]
Record name 4-Amino-1-naphthol hydrochloride
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Product Name

4-Amino-1-naphthol hydrochloride

CAS RN

5959-56-8
Record name 4-Amino-1-naphthol hydrochloride
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Record name 4-Amino-1-naphthol hydrochloride
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Record name 1-Naphthalenol, 4-amino-, hydrochloride (1:1)
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Record name 4-amino-1-naphthol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
G Norwitz, PN Keliher - Talanta, 1986 - Elsevier
Twenty more aromatic amines are determined by the diazotization and coupling spectrophotometric technique, with 8-amino-1-hydroxynaphthalene-3,6-disulphonic acid (H-acid) and N-…
Number of citations: 17 www.sciencedirect.com
T YOSHIDA, H TANIGUCHI, S OTUKA… - Chemical and …, 1989 - jstage.jst.go.jp
A fluorometric method for the determination of 1-naphthol (NP) with 3-amino-2 (1H)-quinolinethione (AQT) was developed. The method is based on the oxidation of NP by Fremy's salt …
Number of citations: 3 www.jstage.jst.go.jp
S Masoni, F Zuliani, P Neppi Levi - Arch. Sci. biol. Bologna, 1956 - cabdirect.org
1. The antibacterial effect of penicillin, streptomycin, oxytetracycline, chlorotetracycline, chloramphenicol, subtilin and polymyxin, alone and combined with vitamin K 5, was investigated …
Number of citations: 1 www.cabdirect.org
S Masoni, F Zuliani, P Neppi Levi - Arch. Sci. biol. Bologna, 1956 - cabdirect.org
2. Further studies were made with the same antibiotics and vitamin K 5 on mixed cultures of bacteria and the mould Candida albicans. The presence of vitamin K 5 did not appear to …
Number of citations: 0 www.cabdirect.org
R Pratt, PPT Sah, J Dufrenoy… - Proceedings of the …, 1948 - National Acad Sciences
… K5, known chemically as 2methyl-4-amino-1-naphthol hydrochloride. This compound which has been … The vitamin K5 (2-methyl-4-amino-1-naphthol hydrochloride) used in the following …
Number of citations: 19 www.pnas.org
SF Teng, K Sproule, A Husain, CR Lowe - Journal of Chromatography B …, 2000 - Elsevier
… NaHCO 3 (1.32 g, 15.7 mmol, 20 ml) was used to bring the pH of a 4-amino-1-naphthol hydrochloride (3.08 g, 15.7 mmol) solution to neutral in a mixture of acetone (20 ml) and water (…
Number of citations: 218 www.sciencedirect.com
R Pratt, J Dufrenoy, PPT Sah - Journal of the American Pharmaceutical …, 1948 - Elsevier
… The present paper reports the use of such a compound,je, vitamin Kg (2-methyl-4amino-1-naphthol hydrochloride), which is well known for its antihemorrhagic properties. Veldstra and …
Number of citations: 6 www.sciencedirect.com
J Cornelius, HY Yang - Journal of Chromatographic Science, 1967 - academic.oup.com
… Vitamin K5 (2-methyl-4-amino1-naphthol hydrochloride) is being studied as a possible food preservative because it possesses an antimicrobial action (1,2). It has been used …
Number of citations: 3 academic.oup.com
R Pratt, J Dufrenoy, PPT Sah, J Oneto… - Journal of the …, 1950 - Wiley Online Library
… 2-Methyl-4-amino-1-naphthol hydrochloride was first synthesized in an attempt to obtain a watersoluble vitamin K. The compound is sufficiently soluble for intravenous use as an …
Number of citations: 13 onlinelibrary.wiley.com
T Barroso, M Temtem, A Hussain… - Journal of Membrane …, 2010 - Elsevier
… NaHCO 3 (1.0 mmol; 0.80 g) was used to bring the pH of a 4-amino-1-naphthol hydrochloride (1.8 g) solution to neutral in a mixture of acetone (15 mL) and distilled water (15 mL). This …
Number of citations: 48 www.sciencedirect.com

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